molecular formula C14H24O7 B597836 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate CAS No. 104478-28-6

2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate

Cat. No.: B597836
CAS No.: 104478-28-6
M. Wt: 304.339
InChI Key: LTDCHYWWHJBKKM-UHFFFAOYSA-N
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Description

2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate is an organic compound with the molecular formula C14H24O7. It is a derivative of butane and contains multiple ester functional groups. This compound is of interest in various fields due to its unique chemical structure and properties.

Scientific Research Applications

2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce ester functional groups.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to act as a prodrug that releases active compounds upon hydrolysis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate typically involves the esterification of butane-1,4-diol with propionic acid derivatives. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of butane-1,4-diol and propionic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Butane-1,4-diol and propionic acid.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Mechanism of Action

The mechanism of action of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate involves its hydrolysis to release butane-1,4-diol and propionic acid. These products can then interact with various molecular targets and pathways within biological systems. For example, butane-1,4-diol can be further metabolized to gamma-hydroxybutyrate (GHB), which has known effects on the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    Butane-1,4-diyl dipropionate: Lacks the methoxy group present in 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate.

    Propionyloxybutane: Contains fewer ester groups compared to this compound.

Uniqueness

This compound is unique due to its multiple ester functional groups and the presence of a methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-propanoyloxy-3-(propanoyloxymethoxy)butyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O7/c1-4-12(15)18-8-7-11(9-19-13(16)5-2)20-10-21-14(17)6-3/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDCHYWWHJBKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCC(COC(=O)CC)OCOC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677815
Record name 2-[(Propanoyloxy)methoxy]butane-1,4-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104478-28-6
Record name 2-[(Propanoyloxy)methoxy]butane-1,4-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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